molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B110684
Key on ui cas rn: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Patent
US07678796B2

Procedure details

The mixture obtained in Example 26 (˜2.5 g total) was dissolved in dichloromethane (30 mL). Oxalyl chloride (2 M in dichloromethane, 16.3 mL. 32.6 mmol) was added and the reaction was stirred for 30 min. The reaction was quenched with methanol, then diluted with dichloromethane and washed with water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated, then chromatographed in 20-50% ethyl acetate in hexanes to yield the title product 1.55 g, 26% (2 steps).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4]([C:9]([OH:11])=[O:10])=[CH:3]1.[C:12](Cl)(=O)C(Cl)=O>ClCCl>[CH3:12][O:10][C:9]([C:4]1[CH:5]=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C=C(C=CC1=O)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed in 20-50% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=CN(C(C=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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